- Tetrabutylammonium Tribromide (TBATB) as Efficient Generator of HBr for an Efficient Chemoselective Reagent for Acetalization of Carbonyl Compounds, Journal of Organic Chemistry, 2002, 67(16), 5842-5845

Cas no 933-40-4 (1,1-Dimethoxycyclohexane)

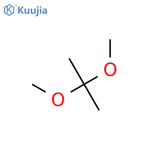

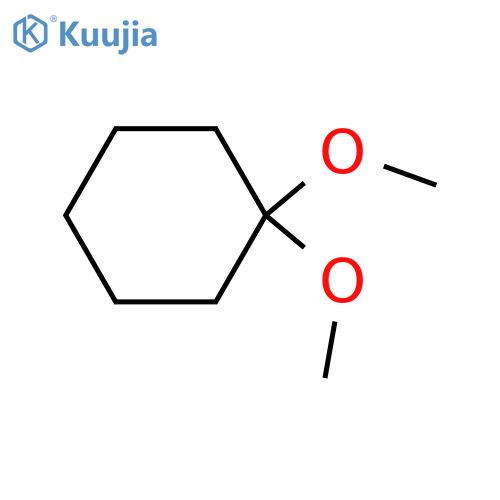

1,1-Dimethoxycyclohexane structure

Nombre del producto:1,1-Dimethoxycyclohexane

Número CAS:933-40-4

MF:C8H16O2

Megavatios:144.211442947388

MDL:MFCD00043714

CID:807552

PubChem ID:87567881

1,1-Dimethoxycyclohexane Propiedades químicas y físicas

Nombre e identificación

-

- Cyclohexane,1,1-dimethoxy-

- 1,1-Dimethoxycyclohexane

- Cyclohexanone Dimethylketal

- Cyclohexanone dimethyl ketal

- 1,1-Dimethoxycyclohexane (ACI)

- Cyclohexanone, dimethyl acetal (6CI, 7CI, 8CI)

- CS-0179761

- SCHEMBL201561

- Cyclohexanone, dimethyl acetal

- Cyclohexanone dimethyl ketal, 99%

- Cyclohexane, 1,1-dimethoxy-

- AKOS015851762

- dimethoxycyclohexane

- D1372

- DTXCID20161864

- cyclohexanone-dimethylacetal

- BS-22409

- DB-080889

- 1,1-dimethoxy-cyclohexane

- DTXSID00239373

- 933-40-4

- NS00096268

- MFCD00043714

- G77621

-

- MDL: MFCD00043714

- Renchi: 1S/C8H16O2/c1-9-8(10-2)6-4-3-5-7-8/h3-7H2,1-2H3

- Clave inchi: XPIJMQVLTXAGME-UHFFFAOYSA-N

- Sonrisas: O(C1(CCCCC1)OC)C

Atributos calculados

- Calidad precisa: 144.11500

- Masa isotópica única: 144.115

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 2

- Complejidad: 89.4

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 1.7

- Superficie del Polo topológico: 18.5A^2

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Not determined

- Denso: 0.948 g/mL at 25 °C(lit.)

- Punto de ebullición: 64°C/30mmHg(lit.)

- Punto de inflamación: Fahrenheit: 111.2 ° f

Celsius: 44 ° c - índice de refracción: n20/D 1.439(lit.)

- PSA: 18.46000

- Logp: 1.93960

- Disolución: Not determined

1,1-Dimethoxycyclohexane Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H226

- Declaración de advertencia: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- Número de transporte de mercancías peligrosas:3271

- Wgk Alemania:3

- Código de categoría de peligro: 10

- Instrucciones de Seguridad: S16-S51

- Nivel de peligro:3

- Grupo de embalaje:III

- Términos de riesgo:R10

1,1-Dimethoxycyclohexane Datos Aduaneros

- Código HS:2911000000

- Datos Aduaneros:

China Customs Code:

2911000000Overview:

2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

1,1-Dimethoxycyclohexane PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | D473813-500mg |

1,1-Dimethoxycyclohexane |

933-40-4 | 500mg |

$ 75.00 | 2023-09-07 | ||

| Cooke Chemical | T8524630-25mL |

1,1-Dimethoxycyclohexane |

933-40-4 | >96.0%(GC) | 25ml |

RMB 240.00 | 2023-09-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1372-25ML |

1,1-Dimethoxycyclohexane |

933-40-4 | >96.0%(GC) | 25ml |

¥330.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO625-100ml |

1,1-Dimethoxycyclohexane |

933-40-4 | 96.0%(GC) | 100ml |

¥560.0 | 2022-06-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO625-5ml |

1,1-Dimethoxycyclohexane |

933-40-4 | 96.0%(GC) | 5ml |

¥103.0 | 2022-06-10 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1372-500ML |

1,1-Dimethoxycyclohexane |

933-40-4 | >96.0%(GC) | 500ML |

¥1,460.00 | 2021-05-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO625-25ml |

1,1-Dimethoxycyclohexane |

933-40-4 | 96.0%(GC) | 25ml |

¥269.0 | 2023-09-02 | |

| Ambeed | A799289-5g |

1,1-Dimethoxycyclohexane |

933-40-4 | 98% | 5g |

$15.0 | 2024-04-15 | |

| A2B Chem LLC | AB53548-5g |

1,1-Dimethoxycyclohexane |

933-40-4 | 98%(GC) | 5g |

$18.00 | 2024-07-18 | |

| TRC | D473813-2.5g |

1,1-Dimethoxycyclohexane |

933-40-4 | 2.5g |

$ 60.00 | 2022-06-05 |

1,1-Dimethoxycyclohexane Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Trimethyl orthoformate Catalysts: Tetrabutylammonium tribromide Solvents: Methanol

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Catalysts: Copper(II) tetrafluoroborate ; 2 min, 25 - 30 °C

Referencia

- Copper(II) tetrafluoroborate as a novel and highly efficient catalyst for acetal formation, Tetrahedron Letters, 2005, 46(48), 8319-8323

Synthetic Routes 3

Condiciones de reacción

1.1 Catalysts: Cadmium iodide

Referencia

- Cadmium iodide catalyzed and efficient synthesis of acetals under microwave irradiations, Chemistry Letters, 1999, (12), 1283-1284

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Triethyl orthoformate Catalysts: Bromotrimethylsilane ; 20 - 40 min, rt

Referencia

- Trimethylsilyl bromide-promoted synthesis of acyclic and cyclic acetals, Youji Huaxue, 2009, 29(11), 1836-1839

Synthetic Routes 5

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: Tungsten oxide (WO) , Titania (sulfated) Solvents: Methanol ; 2 h, rt

Referencia

- Tungsten-Promoted Mesoporous Group 4 (Ti, Zr, and Hf) Transition-Metal Oxides for Room-Temperature Solvent-Free Acetalization and Ketalization Reactions, Chemistry of Materials, 2014, 26(9), 2803-2813

Synthetic Routes 7

Condiciones de reacción

1.1 Catalysts: Poly(vinylpyrrolidone) hydrogen triiodide Solvents: Methanol ; 6 h, 30 °C

Referencia

- Practical acetalization and transacetalization of carbonyl compounds catalyzed by recyclable PVP-I, Tetrahedron, 2021, 92,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Trimethyl orthoformate Catalysts: Lithium tetrafluoroborate Solvents: Methanol ; 20 min, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referencia

- An efficient and versatile procedure for the synthesis of acetals from aldehydes and ketones catalyzed by lithium tetrafluoroborate, Synlett, 2004, (6), 1074-1076

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Trimethyl orthoformate Solvents: Methanol ; 8 h, 0.8 GPa, 40 °C

Referencia

- High-pressure-promoted uncatalyzed ketalization of ketones and oxy-Michael/ketalization of conjugated enones, Synlett, 2005, (14), 2254-2256

Synthetic Routes 10

Condiciones de reacción

Referencia

- Catalysis by solid superacids; 8. Improved Nafion-H perfluorinated resinsulfonic acid-catalyzed preparation of dimethyl acetals and ethylenedithioacetals, and hydrolysis of dimethyl acetals, Synthesis, 1981, (4), 282-3

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Methanol ; 12 h, reflux; cooled

1.2 Reagents: Potassium hydroxide Solvents: Water ; cooled

1.2 Reagents: Potassium hydroxide Solvents: Water ; cooled

Referencia

- Divergent Diels-Alder methodology from methyl coumalate toward functionalized aromatics, Tetrahedron Letters, 2013, 54(19), 2366-2368

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Trimethyl orthoformate Catalysts: Ferric p-toluenesulfonate Solvents: Methanol ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

Referencia

- Iron(III) tosylate in the preparation of dimethyl and diethyl acetals from ketones and β-keto enol ethers from cyclic β-diketones, Synthetic Communications, 2008, 38(15), 2607-2618

Synthetic Routes 13

Condiciones de reacción

1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) , Ce3+

Referencia

- Ce3+-Exchanged Montmorillonite (Ce3+-Mont) as a Useful Substrate-Selective Acetalization Catalyst, Journal of Organic Chemistry, 1995, 60(13), 4039-43

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Trimethyl orthoformate Catalysts: Hydrochloric acid Solvents: Methanol ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; > 1 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; > 1 min, rt

Referencia

- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids, ACS Omega, 2018, 3(5), 4974-4985

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Sodium borohydride Catalysts: Tungstate(6-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′…

Referencia

- Catalysis by heteropoly acids: some new aspects, Journal of Catalysis, 1989, 120(1), 282-6

Synthetic Routes 16

Condiciones de reacción

1.1 Catalysts: Sodium sulfate Solvents: Methanol ; 2 min, rt

Referencia

- Microwave assisted acetalization of carbonyl compounds with methanol using Na2SO4 (anhydrous) and MgSO4 (anhydrous) as catalysts, Oriental Journal of Chemistry, 2002, 18(3), 521-524

Synthetic Routes 17

Condiciones de reacción

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 8 - 24 h, rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; rt

Referencia

- FMPhos: Expanding the Catalytic Capacity of Small-Bite-Angle Bisphosphine Ligands in Regioselective Alkene Hydrofunctionalizations, ACS Catalysis, 2020, 10(24), 14349-14358

Synthetic Routes 18

Condiciones de reacción

1.1 12 h, 50 °C

Referencia

- Zeolite nanofiber assemblies as acid catalysts with high activity for the acetalization of carbonyl compounds with alcohols, RSC Advances, 2014, 4(35), 18217-18221

Synthetic Routes 19

Condiciones de reacción

1.1 Reagents: Trimethyl orthoformate Catalysts: Ytterbium triflate Solvents: Methanol

Referencia

- Acetalization of ketones and aldehydes catalyzed by lanthanoid trisulfonates, Applied Organometallic Chemistry, 1995, 9, 473-8

Synthetic Routes 20

Condiciones de reacción

1.1 Catalysts: Indium triflate Solvents: Dichloromethane ; 3 min, rt; 2 min, rt

Referencia

- Indium triflate-mediated acetalization of aldehydes and ketones, Tetrahedron Letters, 2006, 47(52), 9317-9319

1,1-Dimethoxycyclohexane Raw materials

1,1-Dimethoxycyclohexane Preparation Products

1,1-Dimethoxycyclohexane Literatura relevante

-

Jatin J. Lade,Sachin D. Pardeshi,Kamlesh S. Vadagaonkar,Kaliyappan Murugan,Atul C. Chaskar RSC Adv. 2017 7 8011

-

Amol M. Vibhute,Kana M. Sureshan RSC Adv. 2013 3 7321

-

S. Hanessian,O. M. Saavedra,M. A. Vilchis-Reyes,J. P. Maianti,H. Kanazawa,P. Dozzo,R. D. Matias,A. Serio,J. Kondo Chem. Sci. 2014 5 4621

-

Kwihwan Kobayashi,Shingo Komatsuzaki,Shun-ya Onozawa,Koichiro Masuda,Shū Kobayashi Org. Biomol. Chem. 2023 21 8259

-

Nishad Thamban Chandrika,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2018 47 1189

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno acetales

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno Éteres acetales

933-40-4 (1,1-Dimethoxycyclohexane) Productos relacionados

- 1670-47-9(1,1-Diethoxycyclohexane)

- 1132-95-2(1,1-Diisopropoxycyclohexane)

- 116549-34-9(3,3-Dimethoxyhexane)

- 2094151-61-6(sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate)

- 1804771-96-7(Ethyl 3-hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-5-carboxylate)

- 321970-48-3(1-(4-nitrobenzenesulfonyl)-3-(trifluoromethyl)piperidine)

- 2171883-27-3(tert-butyl N-({1-(fluorosulfonyl)methyl-2,3-dihydro-1H-inden-1-yl}methyl)carbamate)

- 339102-97-5(Methyl 2-{[3-(4-chlorophenyl)quinolin-2-yl]sulfanyl}benzoate)

- 204132-39-8(Tert-butyl 2-oxo-1-azaspiro[3.5]nonane-1-carboxylate)

- 1428378-06-6(N-[2-(furan-3-yl)ethyl]-N'-(pyridin-3-yl)ethanediamide)

Proveedores recomendados

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jiangsu Xinsu New Materials Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Wuhan Comings Biotechnology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote